Cyclopentanamine vs. Cyclopropanamine Substituent: Structural Basis for Differential Molecular Recognition
The target compound (CAS 2320574-18-1) bears a cyclopentanamine substituent, whereas the closest commercially available analog is the cyclopropanamine variant (CAS 921075-28-7) . These two cycloalkylamine rings differ in size (five-membered vs. three-membered), conformational flexibility (pseudorotation-capable envelope vs. rigid planar ring), and calculated lipophilicity. Based on predicted chemical properties, the cyclopentanamine derivative (MW 269.23 as dihydrochloride) has a larger molecular volume and would be expected to exhibit higher LogP compared to the cyclopropanamine analog (MW 168.26 as free base, calculated LogP of 0.92) . These structural differences are relevant to molecular recognition: in the 2-(cyclopentylamino)thiazol-4(5H)-one series, the cyclopentylamino motif conferred potent 11β-HSD1 inhibition (IC₅₀ = 0.07 µM for compound 3h) and selectivity over carbenoxolone, demonstrating that the cyclopentyl group can productively engage enzyme active sites [1]. The cyclopropanamine analog lacks published biological data for direct comparison.
| Evidence Dimension | Cycloalkylamine ring size and predicted physicochemical properties |
|---|---|
| Target Compound Data | Cyclopentanamine; MW 269.23 (dihydrochloride); larger molecular volume; higher predicted lipophilicity vs. cyclopropanamine |
| Comparator Or Baseline | CAS 921075-28-7 (cyclopropanamine); MW 168.26 (free base); calculated LogP = 0.92 |
| Quantified Difference | Molecular weight difference: ~100.97 Da (dihydrochloride vs. free base comparison); LogP difference not experimentally determined for target compound |
| Conditions | Predicted/calculated properties; no co-assayed experimental data available |
Why This Matters
Cycloalkyl ring size governs ligand fit in hydrophobic enzyme pockets and GPCR binding sites; the cyclopentanamine motif has demonstrated productive target engagement in related thiazole series, suggesting but not proving that the target compound may offer a distinct selectivity profile compared to smaller cycloalkylamine analogs.
- [1] Baumgart S, Kupczyk D, Archała A, Koszła O, Sołek P, Płaziński W, Płazińska A, Studzińska R. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Int J Mol Sci. 2023;24(8):7252. doi:10.3390/ijms24087252. View Source
